An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-1-amine: A Conformationally Restricted Diamine for Drug Discovery
An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexan-1-amine: A Conformationally Restricted Diamine for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Azabicyclo[3.1.0]hexan-1-amine. As a conformationally restricted diamine, this bicyclic scaffold has garnered significant interest within the medicinal chemistry and drug development communities. Its rigid framework offers a unique platform for the spatial presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets. This document will delve into the nuanced stereochemistry of the molecule, explore established and potential synthetic routes, and highlight its role in the development of novel therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors and opioid receptor modulators. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this important chemical entity.
Introduction: The Significance of Conformational Restriction in Drug Design
The concept of pre-organizing a ligand into a bioactive conformation is a cornerstone of modern drug design. By reducing the entropic penalty upon binding to a biological target, conformationally restricted scaffolds can lead to a significant increase in binding affinity and efficacy.[1] 3-Azabicyclo[3.1.0]hexan-1-amine is an exemplary member of this class of molecules, often referred to as "rigid diamines."[1]
The 3-azabicyclo[3.1.0]hexane framework is a valuable structural motif found in a number of natural products and has been incorporated into various pharmaceuticals and key intermediates.[2] Its inherent rigidity and defined spatial arrangement of the two amine functionalities make it an attractive scaffold for medicinal chemists to probe the chemical space of a target protein with high precision. The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties, making it a versatile building block in the quest for novel therapeutics.
Chemical Structure and Physicochemical Properties
Core Structure and Stereochemistry
3-Azabicyclo[3.1.0]hexan-1-amine possesses a fused bicyclic system consisting of a pyrrolidine ring and a cyclopropane ring. This fusion results in a rigid, V-shaped molecule. The presence of two stereocenters at the bridgehead carbons (C1 and C5) and the carbon bearing the primary amine (C1) gives rise to multiple possible stereoisomers. The specific stereochemistry of the molecule is crucial for its biological activity and is a key consideration in its synthesis and application.
The Chemical Abstracts Service (CAS) has assigned the number 769916-87-2 to the racemic form of 3-Azabicyclo[3.1.0]hexan-1-amine.[3] The (1S,5R) enantiomer is also commercially available, often as its dihydrochloride salt.[4]
Key Identifiers:
| Identifier | Value | Source(s) |
| Chemical Name | 3-Azabicyclo[3.1.0]hexan-1-amine | [3] |
| CAS Number | 769916-87-2 (racemate) | [3] |
| Molecular Formula | C₅H₁₀N₂ | [5] |
| Molecular Weight | 98.15 g/mol | [5] |
| Canonical SMILES | C1C2C1(CNC2)N | [6] |
| InChI Key | LFBVRERINNDIEJ-UHFFFAOYSA-N (racemate) | [6] |
Physicochemical Properties
Experimentally determined physicochemical data for 3-Azabicyclo[3.1.0]hexan-1-amine is not extensively reported in peer-reviewed literature. However, data for related compounds and computational predictions provide valuable insights. The presence of two amine groups suggests that the molecule will exhibit basic properties and will be readily protonated to form salts. Its rigid, saturated structure contributes to a high fraction of sp³-hybridized carbons, a desirable feature in modern drug discovery for improving solubility and metabolic stability.
Computed Properties of (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine:
| Property | Value | Source(s) |
| XLogP3 | -1.1 | [6] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bond Count | 0 | [6] |
Note: These values are computationally predicted and should be used as an estimation.
Synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine and its Derivatives
The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold is a topic of considerable interest, with numerous methods reported in the literature. These strategies can be broadly categorized into the construction of the bicyclic system from acyclic precursors or the modification of existing ring systems.[7][8][9]
General Synthetic Strategies
A common and versatile approach to the 3-azabicyclo[3.1.0]hexane core involves the cyclopropanation of maleimide derivatives. For instance, palladium-catalyzed reactions of maleimides with N-tosylhydrazones have been shown to produce a variety of 3-azabicyclo[3.1.0]hexane derivatives in high yields.[8] Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, which allows for the stereoselective construction of the bicyclic system.[2]
Plausible Synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine
Conceptual Synthetic Workflow:
Caption: Plausible synthetic workflow for 3-Azabicyclo[3.1.0]hexan-1-amine.
Protocol for Boc Deprotection (General Procedure):
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a standard transformation in organic synthesis, typically achieved under acidic conditions.[7]
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Dissolution: Dissolve the Boc-protected amine, tert-butyl (3-azabicyclo[3.1.0]hexan-1-yl)carbamate, in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or methanol), to the reaction mixture.[9]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the excess acid and solvent. The resulting crude product, often the hydrochloride or trifluoroacetate salt of the amine, can be further purified by recrystallization or chromatography if necessary.
-
Neutralization (Optional): To obtain the free amine, the salt can be neutralized with a suitable base, such as sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the protons of the bicyclic core. The protons on the cyclopropane ring would likely appear at a higher field (lower ppm) due to the ring strain. The protons adjacent to the nitrogen atoms would be shifted downfield. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show five distinct signals for the five carbon atoms of the bicyclic framework. The carbons of the cyclopropane ring would be expected to resonate at a relatively high field.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine and a secondary amine N-H stretch. C-H stretching vibrations for the sp³ hybridized carbons would be observed below 3000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (98.15 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The rigid structure of 3-Azabicyclo[3.1.0]hexan-1-amine makes it a highly valuable scaffold in the design of potent and selective therapeutic agents.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
One of the most notable applications of this scaffold is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes. By incorporating the 3-azabicyclo[3.1.0]hexane moiety into the P2 region of 2-cyanopyrrolidine-based inhibitors, researchers have developed novel and potent drug candidates. The conformationally restricted nature of the bicyclic system allows for optimal interactions with the active site of the DPP-IV enzyme.
Opioid Receptor Ligands
Derivatives of 3-azabicyclo[3.1.0]hexane have also been investigated as ligands for opioid receptors. The defined spatial orientation of substituents on the bicyclic core allows for the design of compounds with high affinity and selectivity for specific opioid receptor subtypes, which is crucial for developing analgesics with improved side-effect profiles.
Logical Relationship of Scaffold to Application:
Caption: The relationship between the scaffold's properties and its applications.
Conclusion and Future Perspectives
3-Azabicyclo[3.1.0]hexan-1-amine stands out as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity provides a powerful tool for the design of highly potent and selective ligands for a variety of biological targets. While the synthesis of this and related bicyclic systems can be challenging, the potential therapeutic benefits offered by these structures continue to drive innovation in synthetic methodology.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of substituted 3-azabicyclo[3.1.0]hexane derivatives. Furthermore, the application of this scaffold is expected to expand beyond its current uses as our understanding of its structure-activity relationships for different target classes grows. The continued exploration of this unique chemical entity holds great promise for the discovery of next-generation therapeutics.
References
-
Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
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RSC Publishing. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Chemsrc. (2025, August 25). 3-azabicyclo[3.1.0]hexan-1-amine | CAS#:769916-87-2. Retrieved from [Link]
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PubChem. (1R,5S)-3-azabicyclo[3.1.0]hexan-1-amine. Retrieved from [Link]
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J&K Scientific. (2020, September 17). tert-Butyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate | 204991-14-0. Retrieved from [Link]
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Chemspace. (1S,5R)-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride. Retrieved from [Link]
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